2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one 2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17421785
InChI: InChI=1S/C12H18N4O/c13-8-4-6-16(7-5-8)12-14-10-3-1-2-9(10)11(17)15-12/h8H,1-7,13H2,(H,14,15,17)
SMILES:
Molecular Formula: C12H18N4O
Molecular Weight: 234.30 g/mol

2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

CAS No.:

Cat. No.: VC17421785

Molecular Formula: C12H18N4O

Molecular Weight: 234.30 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one -

Specification

Molecular Formula C12H18N4O
Molecular Weight 234.30 g/mol
IUPAC Name 2-(4-aminopiperidin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Standard InChI InChI=1S/C12H18N4O/c13-8-4-6-16(7-5-8)12-14-10-3-1-2-9(10)11(17)15-12/h8H,1-7,13H2,(H,14,15,17)
Standard InChI Key QCBLWNNTFAZBAM-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)N=C(NC2=O)N3CCC(CC3)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (IUPAC name: 2-(4-aminopiperidin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one) features a fused bicyclic system. The cyclopenta[d]pyrimidin-4-one core is substituted at the 2-position with a 4-aminopiperidine group, introducing both rigidity and hydrogen-bonding capabilities . The molecular formula is C₁₂H₁₈N₄O, with a calculated molecular weight of 234.30 g/mol .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₂H₁₈N₄O
Molecular Weight234.30 g/mol
Hydrogen Bond Donors2 (NH₂ and NH groups)
Hydrogen Bond Acceptors3 (two pyrimidine N, one ketone)
Topological Polar Surface75.3 Ų

The compound’s three-dimensional conformation, as depicted in PubChem’s 3D model, reveals a planar pyrimidinone ring fused to a non-planar cyclopentane, creating a semi-rigid scaffold . The piperidine moiety adopts a chair conformation, positioning the amino group for optimal intermolecular interactions .

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols remain proprietary, general strategies for analogous compounds involve cyclocondensation and ring-closing metathesis. A plausible route begins with the reaction of cyclopentanone with urea derivatives to form the pyrimidinone core, followed by nucleophilic substitution with 4-aminopiperidine . Alternative methods may employ transition-metal catalysis for C-N bond formation, though yields and purity metrics are undisclosed in public domains .

Table 2: Comparative Synthesis of Related Compounds

CompoundMethodYield (%)Reference
2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amineChlorination/amination62
6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amineDirect cyclization58

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits protein kinase inhibition, a property critical in modulating signaling pathways involved in cell proliferation and apoptosis . Computational docking studies suggest that the 4-aminopiperidine group occupies the kinase’s ATP-binding pocket, while the pyrimidinone core stabilizes the inactive enzyme conformation .

Table 3: In Vitro Activity Against Kinases

Kinase TargetIC₅₀ (nM)Assay TypeReference
JAK1112Fluorescence
EGFR250Radioactive

Pharmacological Applications

Oncology

The compound’s kinase inhibition profile aligns with therapeutic strategies for chronic myeloid leukemia (CML) and non-small cell lung cancer (NSCLC). In PD-1/PD-L1 blockade-resistant tumors, analogs restored T-cell-mediated cytotoxicity at IC₅₀ values of 150 nM .

Autoimmune Diseases

Modulation of JAK/STAT pathways suggests utility in rheumatoid arthritis and psoriasis. Synovial fibroblast assays demonstrated 50% reduction in IL-6 secretion at 5 µM concentrations .

Future Directions

  • Optimization of Bioavailability: Structural modifications to enhance solubility without compromising target affinity.

  • Preclinical Toxicology: Comprehensive in vivo studies to establish therapeutic indices.

  • Combination Therapies: Synergy testing with checkpoint inhibitors and conventional chemotherapeutics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator